Methyl cyano(imidazolidin-2-ylidene)acetate
Overview
Description
Methyl cyano(imidazolidin-2-ylidene)acetate: is a chemical compound with the molecular formula C7H9N3O2 It is known for its unique structure, which includes an imidazolidine ring, a cyano group, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl cyano(imidazolidin-2-ylidene)acetate typically involves the reaction of imidazolidine derivatives with cyanoacetic acid esters. One common method is the condensation of imidazolidine-2-one with methyl cyanoacetate under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the formation of the imidazolidin-2-ylidene intermediate. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. Purification of the product is typically achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions: Methyl cyano(imidazolidin-2-ylidene)acetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The cyano group can participate in nucleophilic substitution reactions, leading to the formation of substituted imidazolidine derivatives.
Condensation Reactions: The compound can undergo condensation reactions with aldehydes or ketones to form new heterocyclic compounds.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as alkyl halides or aryl halides in the presence of a base (e.g., sodium hydride).
Condensation Reactions: Aldehydes or ketones in the presence of a catalyst (e.g., p-toluenesulfonic acid).
Hydrolysis: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) conditions.
Major Products:
- Substituted imidazolidine derivatives
- Heterocyclic compounds
- Carboxylic acids
Scientific Research Applications
Methyl cyano(imidazolidin-2-ylidene)acetate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds, which are important in medicinal chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Derivatives of this compound are investigated for their potential use as therapeutic agents.
Industry: It is used in the production of specialty chemicals and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of methyl cyano(imidazolidin-2-ylidene)acetate involves its ability to act as a nucleophile or electrophile in various chemical reactions. The cyano group and ester functional group play key roles in its reactivity. The compound can interact with molecular targets through hydrogen bonding, electrostatic interactions, and covalent bond formation. These interactions can modulate the activity of enzymes or receptors, leading to its observed biological effects.
Comparison with Similar Compounds
Methyl cyano(imidazolidin-2-ylidene)acetate can be compared with other similar compounds, such as:
Ethyl cyano(imidazolidin-2-ylidene)acetate: Similar structure but with an ethyl ester group instead of a methyl ester group.
Methyl cyano(imidazolidin-2-ylidene)propionate: Similar structure but with a propionate ester group instead of an acetate ester group.
Methyl cyano(imidazolidin-2-ylidene)butyrate: Similar structure but with a butyrate ester group instead of an acetate ester group.
The uniqueness of this compound lies in its specific ester group, which can influence its reactivity and the types of reactions it undergoes. This makes it a valuable compound for specific synthetic applications and research studies.
Properties
IUPAC Name |
methyl 2-cyano-2-imidazolidin-2-ylideneacetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2/c1-12-7(11)5(4-8)6-9-2-3-10-6/h9-10H,2-3H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQPGXYAMKDPXNH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=C1NCCN1)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401242938 | |
Record name | Methyl 2-cyano-2-(2-imidazolidinylidene)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401242938 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91912-29-7 | |
Record name | Methyl 2-cyano-2-(2-imidazolidinylidene)acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=91912-29-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 2-cyano-2-(2-imidazolidinylidene)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401242938 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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